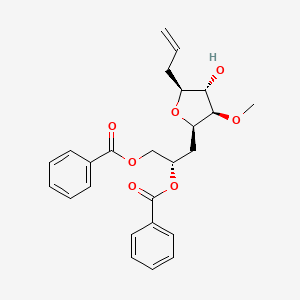
(S)-3-((2R,3R,4S,5S)-5-Allyl-4-hydroxy-3-methoxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-((2R,3R,4S,5S)-5-Allyl-4-hydroxy-3-methoxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydrofuran ring, an allyl group, and dibenzoate esters, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((2R,3R,4S,5S)-5-Allyl-4-hydroxy-3-methoxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate typically involves multi-step organic reactions. The starting materials may include allyl alcohol, methoxy compounds, and benzoic acid derivatives. Key steps in the synthesis may involve:
- Formation of the tetrahydrofuran ring through cyclization reactions.
- Introduction of the allyl group via allylation reactions.
- Esterification with benzoic acid derivatives to form dibenzoate esters.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and advanced purification methods like chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-((2R,3R,4S,5S)-5-Allyl-4-hydroxy-3-methoxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield primary or secondary alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-3-((2R,3R,4S,5S)-5-Allyl-4-hydroxy-3-methoxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-((2R,3R,4S,5S)-5-Allyl-4-hydroxy-3-methoxytetrahydrofuran-2-yl)propane-1,2-diyl diacetate: Similar structure with acetate esters instead of benzoate esters.
(S)-3-((2R,3R,4S,5S)-5-Allyl-4-hydroxy-3-methoxytetrahydrofuran-2-yl)propane-1,2-diyl dipropionate: Similar structure with propionate esters.
Uniqueness
The uniqueness of (S)-3-((2R,3R,4S,5S)-5-Allyl-4-hydroxy-3-methoxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate lies in its specific ester groups and the presence of the allyl group, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C25H28O7 |
|---|---|
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
[(2S)-2-benzoyloxy-3-[(2R,3R,4S,5S)-4-hydroxy-3-methoxy-5-prop-2-enyloxolan-2-yl]propyl] benzoate |
InChI |
InChI=1S/C25H28O7/c1-3-10-20-22(26)23(29-2)21(32-20)15-19(31-25(28)18-13-8-5-9-14-18)16-30-24(27)17-11-6-4-7-12-17/h3-9,11-14,19-23,26H,1,10,15-16H2,2H3/t19-,20-,21+,22-,23-/m0/s1 |
InChI-Schlüssel |
SGWBMWVCYRCNNY-HPAIXVDQSA-N |
Isomerische SMILES |
CO[C@H]1[C@H](O[C@H]([C@@H]1O)CC=C)C[C@@H](COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
COC1C(OC(C1O)CC=C)CC(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


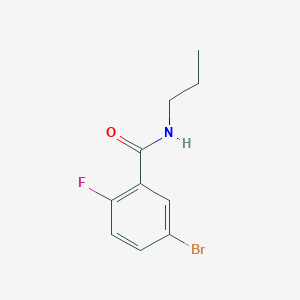
![3-[3-(5-ethyl-2,4-dihydroxyphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]propanoic acid](/img/structure/B14082317.png)
![3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide](/img/structure/B14082323.png)

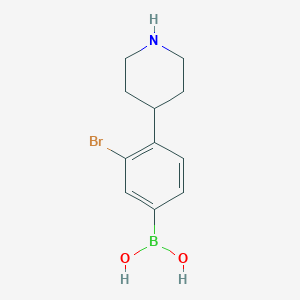
![(4E)-2-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one](/img/structure/B14082335.png)
![1H-1,2,3-Triazole, 4-(4-nitrophenyl)-5-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-1-[(trimethylsilyl)methyl]-](/img/structure/B14082338.png)
![1-[4-(3-Methoxypropoxy)-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14082342.png)
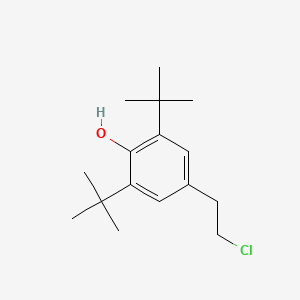
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082354.png)

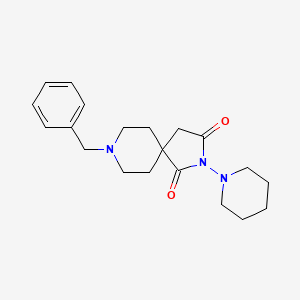
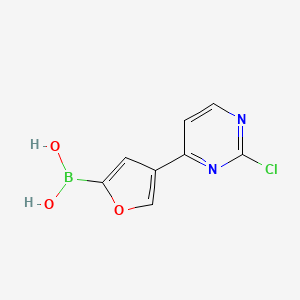
![(R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-yl acetate](/img/structure/B14082381.png)
